Endothelin-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. ET-1 is synthesized and secreted by endothelial cells, and it acts on vascular smooth muscle cells and other target cells through its specific receptors. Since its discovery in 1988, ET-1 has been extensively studied and has emerged as a promising target for the treatment of several cardiovascular and renal diseases.

Applications De Recherche Scientifique

Cardiovascular and Renal Systems

Cardiovascular Disease Management : ET-1 plays a crucial role in cardiovascular diseases like arterial hypertension, coronary atherosclerosis, myocardial infarction, and heart failure. It contributes to the pathophysiology of these diseases and is a target for therapeutic interventions using endothelin receptor antagonists (ERAs) (Barton & Yanagisawa, 2019).

Kidney Function and Diseases : In the renal system, ET-1 affects salt and water reabsorption, glomerular function, and is involved in the progression of chronic kidney disease (CKD) and other renal pathologies. Research shows its potential as a therapeutic target in renal diseases (Vignon-Zellweger, Heiden, Miyauchi, & Emoto, 2012).

Inflammation and Immune Response

- Role in Infectious Diseases : ET-1 is recognized for its pro-inflammatory properties and has been implicated in the pathogenesis of various infectious diseases, including sepsis and pneumonia (Freeman, Machado, Tanowitz, & Desruisseaux, 2014).

Cancer Research

- Cancer Development and Treatment : ET-1, particularly through the endothelin A receptor (ETA), is implicated in the development of several cancers by activating pathways involved in cell proliferation, migration, invasion, and angiogenesis. It presents a challenging yet promising target for cancer therapy (Bagnato, Loizidou, Pflug, Curwen, & Growcott, 2011).

Neurology and Ophthalmology

- Neurological and Ophthalmological Implications : In neurology, ET-1 has roles in neural crest cell development and neurotransmission. In ophthalmology, it is involved in retinal circulation and optic neuropathies, making it a subject of interest in these fields (Salvatore & Vingolo, 2011).

Predictive, Preventive, and Personalised Medicine

- Application in 3P Medicine : ET-1 is a critical factor in predictive, preventive, and personalized medicine due to its involvement in various physiological and pathophysiological processes, influencing outcomes of non-communicable and infectious diseases (Crigna, Link, Samec, Giordano, Kubatka, & Golubnitschaja, 2021).

Molecular and Genetic Studies

- Genetic and Molecular Insights : The endothelin system has been extensively studied at the molecular level, offering insights into cardiovascular and renal physiology and pathophysiology. Genetic modifications in animal models have shed light on the roles of endothelin isoforms and therapeutic targets (Davenport et al., 2016).

Propriétés

Numéro CAS |

123626-67-5 |

|---|---|

Nom du produit |

Endothelin-1 |

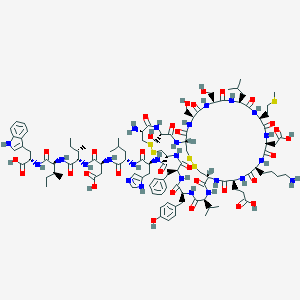

Formule moléculaire |

C109H159N25O32S5 |

Poids moléculaire |

2491.9 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)/t56-,57-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1 |

Clé InChI |

ZUBDGKVDJUIMQQ-ZTNLKOGPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

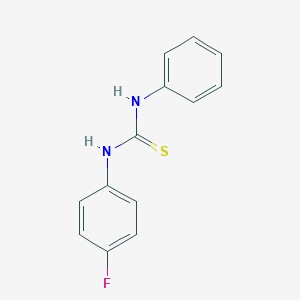

Pictogrammes |

Acute Toxic |

Séquence |

CSCSSLMDKECVYFCHLDIIW |

Synonymes |

Big Endothelin Big Endothelin 1 Big Endothelin-1 Endothelin 1 Endothelin Type 1 Endothelin, Big Endothelin-1 Endothelin-1, Big Precursor, Proendothelin-1 Preproendothelin Preproendothelin 1 Preproendothelin-1 Proendothelin (1-38) Proendothelin 1 Precursor Proendothelin-1 Precurso |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)